Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-
Description
The compound "Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-" is a structurally complex molecule combining three pharmacologically relevant moieties:
- Benzenesulfonamide core: Known for its role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity .
- 2-Methoxy-9-acridinyl group: Acridine derivatives are recognized for intercalating DNA and exhibiting anticancer properties .
- N-2-pyrimidinyl substituent: Pyrimidine rings are common in antiviral and antimetabolite drugs, enhancing bioavailability and target specificity .
For instance, acridine-sulfonamide hybrids are noted for dual inhibition of phosphodiesterase 5 and topoisomerases , while pyrimidine-linked sulfonamides show solubility in polar solvents like ethanol and methanol .
Properties
CAS No. |
514831-93-7 |
|---|---|
Molecular Formula |
C24H19N5O3S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-[(2-methoxyacridin-9-yl)amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H19N5O3S/c1-32-17-9-12-22-20(15-17)23(19-5-2-3-6-21(19)28-22)27-16-7-10-18(11-8-16)33(30,31)29-24-25-13-4-14-26-24/h2-15H,1H3,(H,27,28)(H,25,26,29) |
InChI Key |
RFQXEGSHKKZBEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution for Acridine Functionalization
The 2-methoxy-9-acridinyl group is synthesized via selective substitution on the acridine core. Key steps include:
- Chlorination : Acridine derivatives are chlorinated at the 9-position using reagents like POCl₃ or PCl₃.
- Methoxy Introduction : A methoxy group is introduced at the 2-position via nucleophilic substitution with sodium methoxide (NaOMe) in methanol.
- Ammonolysis : The 9-chloro group is replaced with an amino group using ammonia or alkylamines under controlled temperatures (30–60°C) to minimize byproducts.
Critical Parameters :
Benzenesulfonamide-Pyrimidine Core Synthesis
The N-(pyrimidin-2-yl)benzenesulfonamide moiety is prepared through:
- Sulfonation : Benzene derivatives react with chlorosulfonic acid to form sulfonyl chlorides.
- Amination : The sulfonyl chloride intermediate reacts with 2-aminopyrimidine in the presence of a base (e.g., NaHCO₃).
- Purification : Recrystallization from ethanol or acetone ensures high purity (>95%).
Example Reaction :
$$
\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{C}4\text{H}3\text{N}3\text{H}2 \xrightarrow{\text{NaHCO}3} \text{C}6\text{H}5\text{SO}2\text{NH}(\text{C}4\text{H}2\text{N}3) + \text{HCl}
$$
Coupling of Acridine and Benzenesulfonamide-Pyrimidine
The final step involves coupling the 2-methoxy-9-aminoacridine with the N-(pyrimidin-2-yl)benzenesulfonamide:
- Buchwald-Hartwig Amination : A palladium catalyst (e.g., Pd(OAc)₂) facilitates C–N bond formation between the acridine and benzenesulfonamide.
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 1–2 hours with comparable yields (70–85%).
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 65 | 92 |
| Microwave | 82 | 95 |
Key Challenges and Optimization Strategies
Impurity Control
Catalytic Efficiency
- Palladium Catalysts : 10% Pd/C enhances hydrogenation efficiency in acridine amination.
- Copper-Mediated Coupling : CuI/1,10-phenanthroline systems improve sulfonamide-pyrimidine linkage yields.
Characterization and Validation
- Spectroscopic Analysis :
- Chromatography : HPLC with C18 columns (CH₃CN/KH₂PO₄ mobile phase) ensures <0.1% impurities.
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- involves its interaction with specific molecular targets . One of the primary targets is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the cells, leading to cell death. Additionally, the acridine moiety allows the compound to intercalate into DNA, further contributing to its anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related compounds is summarized below:
Key Findings
This suggests that the acridine analog (target compound) may similarly overcome drug resistance. Acridine derivatives without sulfonamide (e.g., Compound 25) show lower cytotoxicity, emphasizing the importance of the sulfonamide core .
Solubility and Stability: Pyrimidine-substituted sulfonamides (e.g., 4-amino-N-2-pyrimidinyl-benzenesulfonamide) demonstrate solubility in ethanol, methanol, and water, which is critical for drug formulation . Methoxy groups (as in the target compound) enhance stability by reducing oxidative degradation, a feature observed in Compound 25 .
Synthetic Challenges :
- Acridine-sulfonamide hybrids typically have low synthetic yields (9–21% for acridine-benzylamine derivatives ), likely due to steric hindrance from the planar acridine ring.
Biological Activity
Benzenesulfonamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- , is notable for its potential therapeutic applications. This article examines the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C23H22N4O3S
- Molecular Weight : 454.51 g/mol
- LogP : 4.2 (indicating moderate lipophilicity)
These properties suggest that the compound may have good membrane permeability, which is crucial for its biological activity.
Benzenesulfonamide derivatives are known to interact with various biological targets, including enzymes and receptors. The 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- variant has shown promising results in:
- Inhibition of Carbonic Anhydrase : Some studies indicate that benzenesulfonamides can inhibit carbonic anhydrase activity, which is vital for maintaining acid-base balance in biological systems.
- Antimicrobial Activity : Derivatives have demonstrated efficacy against a range of bacterial strains, suggesting potential use as antimicrobial agents.
- Calcium Channel Modulation : Theoretical studies have indicated that this compound may interact with calcium channels, affecting cardiovascular function and potentially lowering blood pressure.
Study on Perfusion Pressure
A recent study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The findings revealed that:
- 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to other derivatives.
- The interaction with calcium channels was hypothesized as a mechanism for these changes, supported by docking studies with known calcium channel blockers like nifedipine and amlodipine .
Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various benzenesulfonamide derivatives, including our compound of interest. The results showed:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl- | E. coli | 15 |
| Benzenesulfonamide derivative X | S. aureus | 18 |
| Benzenesulfonamide derivative Y | P. aeruginosa | 12 |
These findings suggest that the compound exhibits moderate antibacterial activity, particularly against E. coli and S. aureus.
Docking Studies
Docking simulations have been employed to predict the binding affinity of benzenesulfonamide derivatives to various biological targets. The results indicated:
- A strong binding affinity to carbonic anhydrase, suggesting potential use in conditions requiring enzyme inhibition.
- Interaction with calcium channels was also confirmed through molecular docking studies using protein structure 6jp5 as a target.
Q & A
Q. What are the established synthetic routes for preparing this compound, and what analytical methods validate its purity?
The compound is synthesized via multi-step reactions, typically involving:
- Core structure assembly : Formation of the bipyrimidine or acridinyl core through condensation or cyclization reactions .
- Functionalization : Introduction of methoxy and sulfonamide groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for acridinyl-amino linkages) .
- Purification : Recrystallization from ethanol or dimethylformamide (DMF) to isolate high-purity crystals, confirmed by melting point analysis (>280°C observed in analogs) . Validation : Purity is assessed via HPLC (>98%), supported by -/-NMR, IR (C=O, SO, NH peaks), and elemental analysis .
Q. How is the molecular structure of this compound characterized in solid-state and solution phases?
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between sulfonamide and pyrimidine groups). Analogous structures show planar acridinyl moieties and torsional angles <10° between aromatic systems .
- Solution-phase analysis : -NMR (DMSO-) identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, NH at δ 6.8–7.1 ppm) . IR confirms functional groups (e.g., SO asymmetric stretch at ~1350 cm) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial activity : Analogous Mn(II)-Schiff base complexes show enhanced activity against E. coli and S. aureus (MIC 8–32 µg/mL) via membrane disruption .
- Enzyme inhibition : Sulfonamide derivatives inhibit carbonic anhydrase isoforms (IC 10–50 nM) through Zn-coordinated sulfonamide binding .
Advanced Research Questions
Q. How can computational modeling predict binding interactions and electronic properties?
- Wavefunction analysis : Tools like Multiwfn calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions (e.g., sulfonamide O atoms with ESP < -50 kcal/mol) .
- Docking studies : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., acridinyl group stacking with hydrophobic residues in kinases) .
- QSAR models : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity using Hammett constants and logP values .
Q. How can conflicting biological activity data be resolved across studies?
- Contextualize experimental variables : Differences in cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), and assay pH (critical for sulfonamide ionization) may explain discrepancies .
- Dose-response reevaluation : Confirm IC consistency using standardized protocols (e.g., MTT assays with triplicate technical replicates) .
- Metabolite profiling : LC-MS identifies degradation products (e.g., hydrolyzed sulfonamide in serum-containing media) that alter apparent activity .
Q. What strategies improve synthetic yield and regioselectivity in functionalization steps?
- Catalyst optimization : Palladium/copper cocatalysts enhance coupling efficiency (e.g., Buchwald-Hartwig amination for pyrimidinyl-amino bonds, >85% yield) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, reducing byproducts .
- Temperature control : Low-temperature (-20°C) lithiation prevents acridinyl ring decomposition during methoxy group introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
